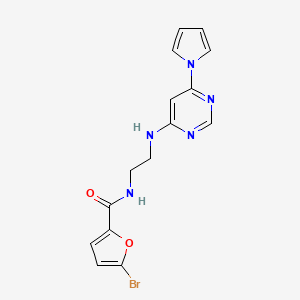
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H14BrN5O2 and its molecular weight is 376.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-5-bromofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and inflammation. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring , a pyrrole moiety , and a bromofuran structure, which are known to interact with various biological targets. Its molecular formula is C16H16N6O2, and it has a molecular weight of 308.34 g/mol. The presence of these functional groups suggests that it may exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
This compound is believed to act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key kinases involved in cell proliferation, which is crucial for its potential anticancer activity.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thus contributing to its anti-inflammatory properties.
- Signal Transduction Interference : By interfering with signal transduction pathways, it may affect cellular responses to growth factors and cytokines.
Anticancer Activity
Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, pyrrole-based compounds have shown effectiveness against various cancer cell lines. The specific interactions of this compound with cancer-related targets warrant further investigation.
Anti-inflammatory Effects
The unique structural features of this compound suggest potential anti-inflammatory effects. Similar derivatives have been noted for their ability to inhibit cytokine production, which is critical in inflammatory diseases.
In Vitro Studies
In vitro studies on structurally related compounds have demonstrated their ability to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |
| BPU | HeLa | Varies | Cytotoxicity via apoptosis |
These findings suggest that this compound may exhibit similar effects due to its structural analogies.
Molecular Docking Studies
Molecular docking studies have shown promising binding affinities for similar compounds against matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. For example:
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| BPU | MMP-2 | -9.0 |
| BPU | MMP-9 | -7.8 |
These results indicate that this compound could potentially inhibit similar targets.
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c16-12-4-3-11(23-12)15(22)18-6-5-17-13-9-14(20-10-19-13)21-7-1-2-8-21/h1-4,7-10H,5-6H2,(H,18,22)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYCMSLLSYSADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














